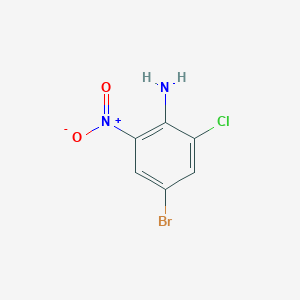

4-Bromo-2-chloro-6-nitroaniline

Descripción general

Descripción

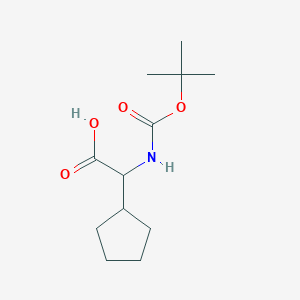

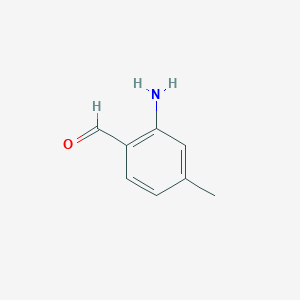

4-Bromo-2-chloro-6-nitroaniline is a compound that is not directly discussed in the provided papers. However, related compounds and their synthesis methods can offer insights into its potential characteristics and applications. For instance, 2,6-dibromo-4-nitroaniline is an intermediate in the synthesis of azo disperse dyes and can be prepared from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . Similarly, the synthesis of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, a Schiff base, is reported through a green mechanochemical method, indicating the potential for environmentally friendly synthesis routes for related compounds .

Synthesis Analysis

The synthesis of related bromo-nitroaniline compounds involves green chemistry approaches, such as the solvent-free preparation of 2,6-dibromo-4-nitroaniline . The Schiff base compound related to 4-Bromo-2-chloro-6-nitroaniline is synthesized through a condensation reaction, showcasing the potential for straightforward synthetic routes . The synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene via reduction, diazotization, and Sandmeyer reaction also provides a relevant case study for the synthesis of bromo-chloro compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as the Schiff base synthesized from 2-chloro-4-nitroaniline, is characterized using techniques like XRD, IR, MS, and NMR spectroscopy . The crystal structure of 2,6-dibromo-4-nitroaniline reveals weak hydrogen bonds and π-stacked two-dimensional layers, which could be indicative of the types of interactions that 4-Bromo-2-chloro-6-nitroaniline might exhibit .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include diazotization and Sandmeyer reactions, as seen in the synthesis of 4-Bromo-2-chlorotoluene . These reactions are crucial for introducing halogen substituents into aromatic compounds and could be applicable to the synthesis of 4-Bromo-2-chloro-6-nitroaniline.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2-chloro-6-nitroaniline are not directly reported, the properties of similar compounds can provide some context. For example, the Schiff base compound exhibits urease inhibitory activity and minimal free radical scavenging activity . The crystal structure of 2,6-dibromo-4-nitroaniline suggests potential for solid-state interactions that could influence its physical properties . The solvent-free synthesis methods also imply that the related compounds might have favorable environmental properties .

Aplicaciones Científicas De Investigación

-

Nonlinear Optics

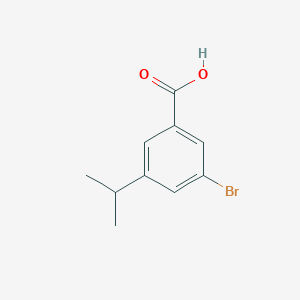

- Summary of Application : 4-Chloro-2-nitroaniline, a compound similar to 4-Bromo-2-chloro-6-nitroaniline, has been used in the development of nonlinear optical single crystals . These crystals have potential applications in optoelectronics, photonics, and laser technology .

- Methods of Application : The crystal was developed using a slow evaporation method at 40 °C . The structure of the crystal was determined using single-crystal XRD analysis .

- Results : The crystal was found to be thermally stable up to 115 °C and was classified as a soft material based on its mechanical work hardness coefficient . Its second harmonic generation efficiency was tested using the Kurtz Perry powder method .

-

Gas Chromatography

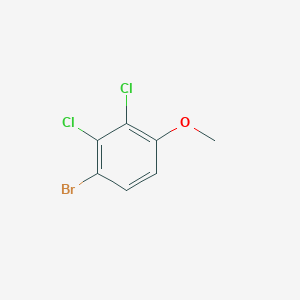

- Summary of Application : 2-Bromo-6-chloro-4-nitroaniline, another compound similar to 4-Bromo-2-chloro-6-nitroaniline, can be used in gas chromatography for analytical determinations .

- Methods of Application : The specific methods of application in gas chromatography are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Gas Chromatography

- Summary of Application : 2-Bromo-6-chloro-4-nitroaniline, a compound similar to 4-Bromo-2-chloro-6-nitroaniline, can be used in gas chromatography for analytical determinations .

- Methods of Application : The specific methods of application in gas chromatography are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Synthesis of Quinolone Derivatives

- Summary of Application : 4-Bromo-2-iodoaniline, another compound similar to 4-Bromo-2-chloro-6-nitroaniline, can be used in the preparation of quinolone derivatives .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-2-chloro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJHDXGYFMAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540985 | |

| Record name | 4-Bromo-2-chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-6-nitroaniline | |

CAS RN |

34033-41-5 | |

| Record name | 4-Bromo-2-chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1282661.png)